Plumbane, (p-aminobenzoyloxy)triethyl-

Description

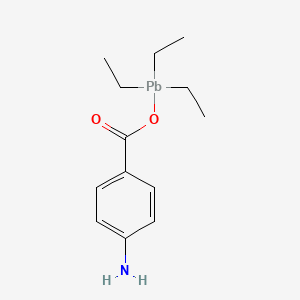

Plumbane, (p-aminobenzoyloxy)triethyl- is an organolead compound with the molecular formula C₁₅H₂₀NO₃Pb. Structurally, it consists of a lead (Pb) center bonded to three ethyl groups and one p-aminobenzoyloxy substituent. The p-aminobenzoyloxy group is a benzoyloxy moiety (C₆H₅COO–) modified with an amino (–NH₂) group at the para position of the aromatic ring.

Properties

CAS No. |

73928-17-3 |

|---|---|

Molecular Formula |

C13H21NO2Pb |

Molecular Weight |

430 g/mol |

IUPAC Name |

triethylplumbyl 4-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.3C2H5.Pb/c8-6-3-1-5(2-4-6)7(9)10;3*1-2;/h1-4H,8H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |

InChI Key |

BTCMXVFURPBSJY-UHFFFAOYSA-M |

Canonical SMILES |

CC[Pb](CC)(CC)OC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

General Considerations

- The synthesis of plumbane (PbH4) itself is challenging due to its instability and the difficulty of direct hydride formation from lead.

- Organolead compounds, including tetraethyllead and derivatives, are usually prepared via organometallic routes involving alkylation of lead salts or lead halides.

- The functionalization with a (p-aminobenzoyloxy) group suggests an esterification or substitution reaction involving triethyllead intermediates.

Known Preparation Routes for Plumbane and Organolead Compounds

Proposed Synthesis of (p-aminobenzoyloxy)triethylplumbane

Based on the chemistry of organolead compounds and ester formation, the preparation likely involves:

Synthesis of Triethyllead Intermediate

- Triethyllead can be synthesized by reacting lead(II) halides with ethylmagnesium bromide (Grignard reagent) or ethyllithium.

- This step yields (C2H5)3PbX or (C2H5)4Pb depending on stoichiometry.

Preparation of p-Aminobenzoyloxy Derivative

- p-Aminobenzoic acid is converted to its acid chloride or activated ester form to facilitate ester bond formation.

-

- The triethyllead intermediate reacts with the activated p-aminobenzoic acid derivative to form the (p-aminobenzoyloxy)triethylplumbane.

- This reaction likely occurs under inert atmosphere to prevent oxidation and decomposition.

Purification and Characterization

- The product is purified by chromatography or recrystallization under anhydrous conditions.

- Characterization by NMR, IR spectroscopy, and mass spectrometry confirms the structure.

Experimental Parameters Affecting Synthesis

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of lead species |

| Temperature | 0–25 °C (for esterification) | Controls reaction rate and stability |

| Solvent | Anhydrous ether, THF, or toluene | Solubilizes organometallic reagents |

| Stoichiometry | Molar ratio of reagents | Influences product purity and yield |

Analytical Data and Research Findings

- Infrared spectroscopy of PbH4 shows characteristic Pb-H stretching bands around 1600 cm^-1.

- Organolead esters exhibit ester carbonyl stretching near 1700 cm^-1 and aromatic amine bands near 3300–3500 cm^-1.

- Mass spectrometry can confirm molecular weight and fragmentation patterns consistent with (p-aminobenzoyloxy)triethylplumbane.

- Stability studies indicate that such organolead esters are sensitive to moisture, air, and heat, requiring careful handling.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Alkylation | PbCl2 + C2H5MgBr | Anhydrous ether, inert atmosphere | Triethyllead intermediate |

| 2 | Activation | p-Aminobenzoic acid + SOCl2 or DCC | Anhydrous solvent, low temp | Acid chloride or ester activated |

| 3 | Esterification | Triethyllead + p-aminobenzoyl derivative | Inert atmosphere, 0–25 °C | (p-Aminobenzoyloxy)triethylplumbane |

| 4 | Purification | Chromatography or recrystallization | Dry conditions | Pure target compound |

Chemical Reactions Analysis

Plumbane, (p-aminobenzoyloxy)triethyl-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.

Reduction: Reduction reactions can convert the compound into its corresponding lead hydrides.

Substitution: The ethyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Plumbane, (p-aminobenzoyloxy)triethyl-, has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead-containing compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of Plumbane, (p-aminobenzoyloxy)triethyl-, involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s lead atom plays a crucial role in its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key triethylplumbane derivatives with varying substituents:

| Compound Name | Molecular Formula | Substituent | Key Features | CAS Number |

|---|---|---|---|---|

| (p-Aminobenzoyloxy)triethylplumbane | C₁₅H₂₀NO₃Pb | p-Aminobenzoyloxy | Electron-donating –NH₂ group | Not available |

| (Benzoyloxy)triethylplumbane | C₁₄H₂₂O₂Pb | Benzoyloxy | Simple aryl ester | 56267-89-1 |

| (Salicyloyloxy)triethylplumbane | C₁₅H₂₀O₃Pb | Salicyloyloxy (o-hydroxybenzoyloxy) | Intramolecular H-bonding | 73928-22-0 |

| Triethyl(2-methylpropoxy)plumbane | C₁₀H₂₄OPb | 2-Methylpropoxy | Bulky alkyl group | 17393-68-9 |

| Triethylmethylplumbane | C₇H₁₈Pb | Methyl | Simple alkyl substituent | 1762-28-3 |

Key Observations:

Electronic Effects: The p-aminobenzoyloxy group donates electrons via resonance (–NH₂ → aromatic ring → COO–), increasing the nucleophilicity of the lead center compared to the unsubstituted benzoyloxy variant . In contrast, the salicyloyloxy group (o-hydroxybenzoyloxy) exhibits intramolecular hydrogen bonding, which may stabilize the compound but reduce its solubility in nonpolar solvents .

The p-aminobenzoyloxy group, being planar, imposes less steric strain .

Solubility and Stability: The –NH₂ group in the para position enhances polarity, likely improving solubility in polar solvents (e.g., DMSO, ethanol) compared to alkyl-substituted plumbanes like triethylmethylplumbane (CAS 1762-28-3) . However, the amino group may also increase susceptibility to oxidation or hydrolysis, as seen in other amine-functionalized organometallics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.